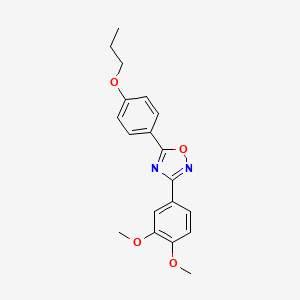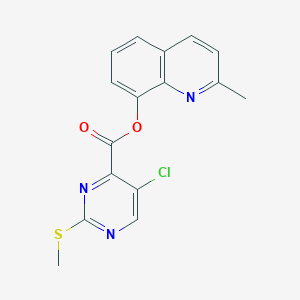
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole, commonly known as DPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO belongs to the class of oxadiazole derivatives, which have been extensively studied for their various biological activities.
作用机制
The mechanism of action of DPO is not yet fully understood. However, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. For example, DPO has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPO has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. DPO has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, DPO has been reported to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
实验室实验的优点和局限性
One of the advantages of using DPO in lab experiments is its relatively low toxicity. It has been shown to have no significant acute toxicity in animal studies. However, its chronic toxicity and long-term effects have not been extensively studied. Another advantage is its ease of synthesis, which makes it readily available for research purposes. One limitation of using DPO in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research of DPO. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its optimal dosage and administration route for these indications. Additionally, studies are needed to evaluate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, DPO is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. DPO has also been shown to possess antimicrobial and anticancer activity. Although its mechanism of action is not yet fully understood, studies suggest that it may exert its biological activities through the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical trials.
合成方法
The synthesis of DPO can be achieved through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-propoxybenzohydrazide in the presence of acetic acid and polyphosphoric acid. The reaction mixture is heated to reflux, and the resulting product is purified through recrystallization. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine and 4-propoxybenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature, and the resulting product is purified through column chromatography.
科学研究应用
DPO has been investigated for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an anticancer agent. In a study conducted by Zhang et al. (2018), DPO was found to exhibit potent anticancer activity against human colorectal cancer cells by inducing cell cycle arrest and apoptosis. DPO has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-11-24-15-8-5-13(6-9-15)19-20-18(21-25-19)14-7-10-16(22-2)17(12-14)23-3/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIZNANDQBZHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)

![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)